(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione
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Overview
Description
4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrole ring substituted with benzoyl, fluorophenyl, hydroxy, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzoyl and fluorophenyl derivatives with a pyrrole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may produce alcohols .
Scientific Research Applications
4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives with various substituents, such as:
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
- Other fluorophenyl and trifluoromethylphenyl-substituted pyrroles .
Uniqueness
The uniqueness of 4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H15F4NO3 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H15F4NO3/c25-18-12-5-4-11-17(18)20-19(21(30)14-7-2-1-3-8-14)22(31)23(32)29(20)16-10-6-9-15(13-16)24(26,27)28/h1-13,20,30H/b21-19+ |
InChI Key |
XGBDYSSGODXIAU-XUTLUUPISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4F)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4F)O |
Origin of Product |
United States |
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